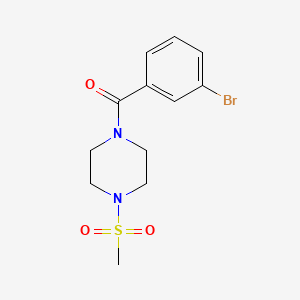![molecular formula C17H19F3N2O2 B4841931 N,N-diethyl-2-[2-methyl-3-(trifluoroacetyl)-1H-indol-1-yl]acetamide](/img/structure/B4841931.png)
N,N-diethyl-2-[2-methyl-3-(trifluoroacetyl)-1H-indol-1-yl]acetamide
Vue d'ensemble
Description
N,N-diethyl-2-[2-methyl-3-(trifluoroacetyl)-1H-indol-1-yl]acetamide, also known as J147, is a synthetic compound that has been found to have potential therapeutic effects on various neurological disorders. It was first discovered in 2011 by a team of scientists at the Salk Institute for Biological Studies in La Jolla, California. Since then, J147 has been extensively studied for its beneficial effects on cognitive function and aging.
Mécanisme D'action
The exact mechanism of action of N,N-diethyl-2-[2-methyl-3-(trifluoroacetyl)-1H-indol-1-yl]acetamide is not fully understood, but it is believed to work by targeting multiple pathways involved in aging and neurodegeneration. N,N-diethyl-2-[2-methyl-3-(trifluoroacetyl)-1H-indol-1-yl]acetamide has been shown to increase levels of neurotrophic factors, which promote the growth and survival of neurons. It also reduces oxidative stress and inflammation, both of which are implicated in the development of neurological disorders.
Biochemical and Physiological Effects:
N,N-diethyl-2-[2-methyl-3-(trifluoroacetyl)-1H-indol-1-yl]acetamide has been shown to have a number of biochemical and physiological effects, including increasing mitochondrial function, reducing amyloid beta levels, and improving synaptic plasticity. These effects are thought to underlie its beneficial effects on cognitive function and aging.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N,N-diethyl-2-[2-methyl-3-(trifluoroacetyl)-1H-indol-1-yl]acetamide is that it has been shown to have a good safety profile in animal models, with no significant adverse effects reported. This makes it a promising candidate for further development as a therapeutic agent. However, one limitation is that the exact mechanism of action is not fully understood, which makes it difficult to predict its effects in humans.
Orientations Futures
There are several future directions for research on N,N-diethyl-2-[2-methyl-3-(trifluoroacetyl)-1H-indol-1-yl]acetamide. One area of interest is its potential as a treatment for Alzheimer's disease, as it has been shown to reduce amyloid beta levels and improve cognitive function in animal models. Another area of interest is its potential as an anti-aging agent, as it has been shown to improve mitochondrial function and reduce oxidative stress. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of N,N-diethyl-2-[2-methyl-3-(trifluoroacetyl)-1H-indol-1-yl]acetamide.
Applications De Recherche Scientifique
N,N-diethyl-2-[2-methyl-3-(trifluoroacetyl)-1H-indol-1-yl]acetamide has been extensively studied for its potential therapeutic effects on various neurological disorders, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. In animal models, N,N-diethyl-2-[2-methyl-3-(trifluoroacetyl)-1H-indol-1-yl]acetamide has been shown to improve cognitive function, reduce inflammation, and protect against neuronal damage. These findings have led to further investigation of N,N-diethyl-2-[2-methyl-3-(trifluoroacetyl)-1H-indol-1-yl]acetamide as a potential treatment for these disorders in humans.
Propriétés
IUPAC Name |
N,N-diethyl-2-[2-methyl-3-(2,2,2-trifluoroacetyl)indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N2O2/c1-4-21(5-2)14(23)10-22-11(3)15(16(24)17(18,19)20)12-8-6-7-9-13(12)22/h6-9H,4-5,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZEAXSXFCQUCTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C(=C(C2=CC=CC=C21)C(=O)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-2-[2-methyl-3-(trifluoroacetyl)-1H-indol-1-yl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{2-[3-(2,5-dimethylphenoxy)propoxy]benzylidene}-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B4841852.png)

![2-(ethylthio)-5-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4841858.png)
![N~1~-{4-[(diethylamino)sulfonyl]phenyl}-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4841866.png)
![3-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4841873.png)
![N-[5-methoxy-1-(4-methoxybenzyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide](/img/structure/B4841886.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4841888.png)
![3-butyl-5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B4841917.png)
![2-[4-(2,4-dichlorophenoxy)butanoyl]-N-(4-fluorobenzyl)hydrazinecarbothioamide](/img/structure/B4841922.png)
![methyl 2-{4-[(2-bromophenoxy)methyl]phenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4841938.png)

![ethyl 2-chloro-5-({[(2-hydroxyethyl)thio]acetyl}amino)benzoate](/img/structure/B4841963.png)
![1,7-dicyclopropyl-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4841969.png)
![4-{3-chloro-5-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4841973.png)